

Theoretical and computational studies of [4-(2-Methylimidazol-1-yl)phenyl]methanol

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Compound of Interest

Compound Name: [4-(2-Methylimidazol-1-yl)phenyl]methanol

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An In-depth Technical Guide on the Theoretical and Computational Investigation of **[4-(2-Methylimidazol-1-yl)phenyl]methanol** and its Analogs

Disclaimer: As of the latest literature surveys, specific theoretical and computational studies exclusively focused on **[4-(2-Methylimidazol-1-yl)phenyl]methanol** are not readily available. This guide has been constructed by leveraging methodologies and data from studies on structurally analogous imidazole-containing compounds. The presented data and protocols are representative of the computational approaches used for this class of molecules and are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. The molecule **[4-(2-Methylimidazol-1-yl)phenyl]methanol** combines the key structural features of a 2-substituted imidazole ring linked to a phenylmethanol group, suggesting its potential as a bioactive agent or a functional material. Theoretical and computational chemistry provide invaluable tools for elucidating the electronic structure, reactivity, and potential biological interactions of such novel compounds. This guide outlines the standard computational methodologies and expected theoretical data for a comprehensive in-silico analysis of **[4-(2-Methylimidazol-1-yl)phenyl]methanol**.

Molecular Structure and Properties

Computational studies on imidazole derivatives typically commence with geometry optimization and frequency calculations to determine the most stable conformation and to ensure that the optimized structure corresponds to a true energy minimum. These calculations are fundamental for subsequent analyses of the molecule's properties.

Optimized Molecular Geometry

The three-dimensional structure of **[4-(2-Methylimidazol-1-yl)phenyl]methanol** would be optimized using Density Functional Theory (DFT), a widely used quantum chemical method. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for **[4-(2-Methylimidazol-1-yl)phenyl]methanol** (Analog-Based)

Parameter	Bond/Angle	Predicted Value
Bond Length	C-N (imidazole)	~1.38 Å
C=N (imidazole)	~1.32 Å	
C-C (phenyl)	~1.39 Å	
C-O (methanol)	~1.43 Å	
N-C (imidazole-phenyl)	~1.42 Å	
Dihedral Angle	Imidazole-Phenyl	~35-45°

Spectroscopic Analysis (Theoretical)

Computational methods can predict various spectra, which are crucial for the characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for **[4-(2-Methylimidazol-1-yl)phenyl]methanol** (Analog-Based)

Spectrum	Key Vibrations / Shifts	Predicted Wavenumber (cm ⁻¹) / Chemical Shift (ppm)
FT-IR	O-H stretch (methanol)	~3400-3500
C-H stretch (aromatic)	~3000-3100	
C=N stretch (imidazole)	~1600-1650	
C-O stretch (methanol)	~1050-1150	
¹ H-NMR	-OH (methanol)	~4.5-5.5
-CH ₂ - (methanol)	~4.6-4.8	
Aromatic protons	~7.2-7.8	
Imidazole protons	~7.0-7.5	
Methyl protons	~2.3-2.5	
¹³ C-NMR	-CH ₂ - (methanol)	~60-65
Aromatic carbons	~120-140	
Imidazole carbons	~120-145	
Methyl carbon	~12-15	

Quantum Chemical Descriptors and Reactivity

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are standard computational tools to understand the reactivity and electronic properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Table 3: Predicted Frontier Molecular Orbital Properties for **[4-(2-Methylimidazol-1-yl)phenyl]methanol** (Analog-Based)

Parameter	Value (eV)
HOMO Energy	-6.0 to -6.5
LUMO Energy	-1.0 to -1.5
HOMO-LUMO Gap	4.5 to 5.5

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule, indicating electrophilic and nucleophilic sites.

Experimental and Computational Protocols

Synthesis Protocol (Representative)

The synthesis of analogous imidazole derivatives often involves a multi-step process. A plausible synthetic route for **[4-(2-Methylimidazol-1-yl)phenyl]methanol** is outlined below.



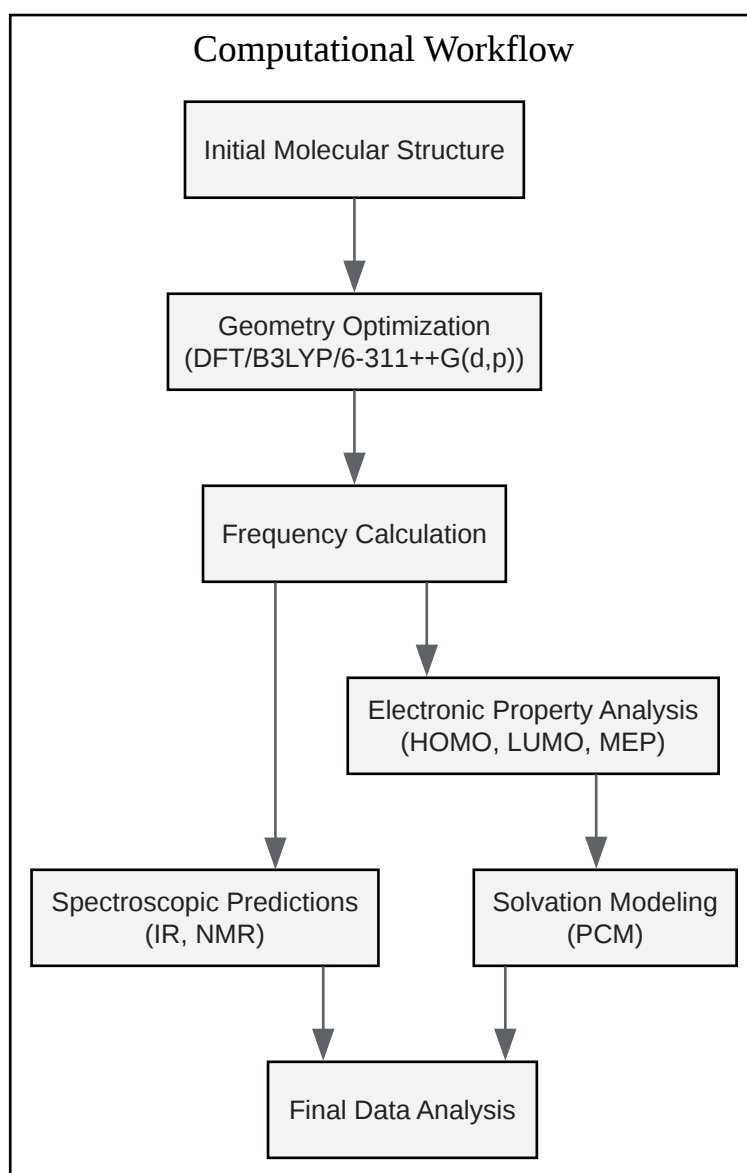
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Caption: A representative synthetic workflow for the target molecule.

Computational Methodology

All theoretical calculations would be performed using a quantum chemistry software package like Gaussian.

- Geometry Optimization: The initial structure of the molecule is optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the IR spectrum.
- NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ^1H and ^{13}C NMR chemical shifts.[\[4\]](#)
- FMO and MEP Analysis: The energies of the HOMO and LUMO, as well as the MEP surface, are generated from the optimized geometry.[\[1\]](#)[\[4\]](#)
- Solvation Effects: To simulate a more realistic environment, calculations can be repeated using a continuum solvation model like the Polarizable Continuum Model (PCM).[\[4\]](#)



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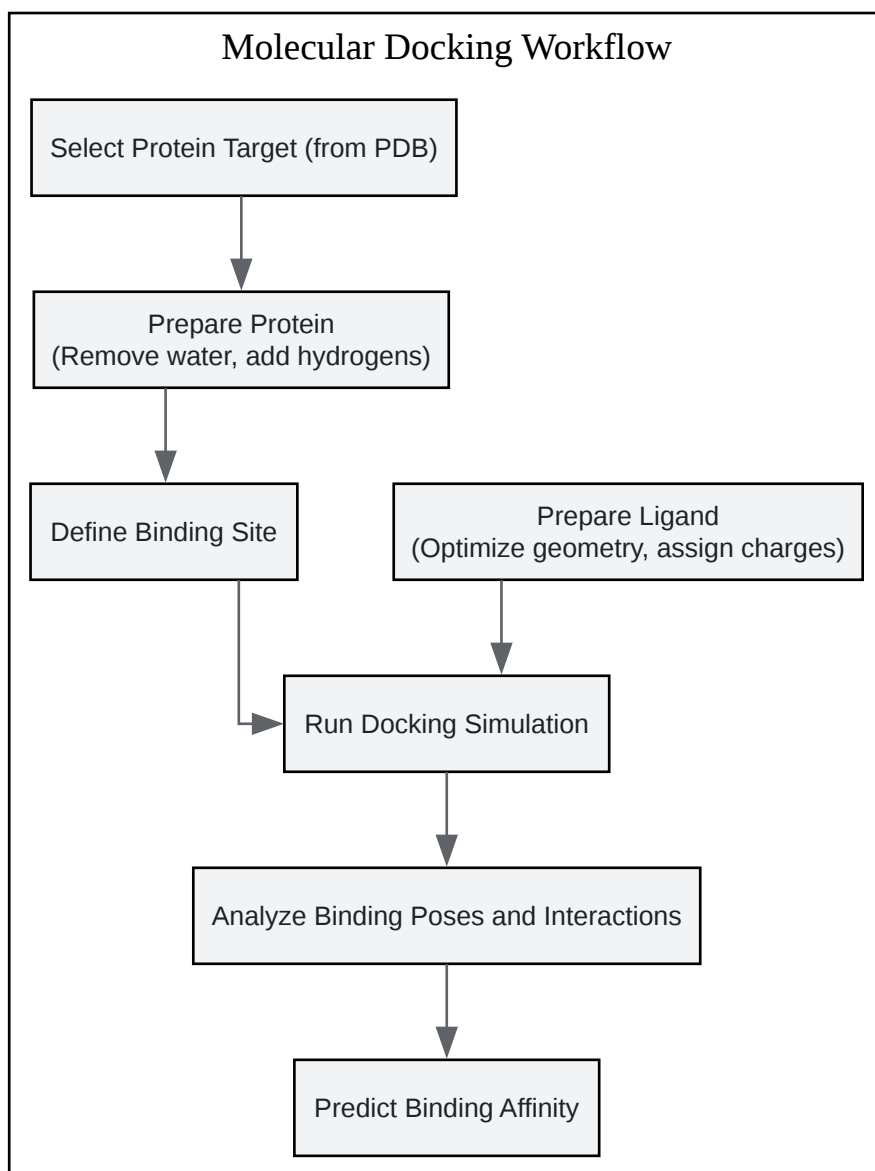
Caption: A standard computational workflow for theoretical analysis.

Potential Biological Activity and Molecular Docking

Given the prevalence of imidazole derivatives in drug discovery, a key application of computational studies is to predict potential biological targets through molecular docking.

Molecular Docking Protocol

- **Target Selection:** Based on the structural features of **[4-(2-Methylimidazol-1-yl)phenyl]methanol**, potential protein targets such as kinases or enzymes involved in cell signaling can be selected.
- **Protein and Ligand Preparation:** The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (**[4-(2-Methylimidazol-1-yl)phenyl]methanol**) is prepared by optimizing its geometry and assigning appropriate charges.
- **Docking Simulation:** A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the active site of the protein.
- **Analysis of Interactions:** The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.



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Caption: A typical workflow for molecular docking studies.

Table 4: Representative Molecular Docking Results for an Analogous Imidazole Derivative with a Kinase Target

Parameter	Value
Binding Affinity (kcal/mol)	-7.0 to -9.0
Key Interacting Residues	Amino acids forming hydrogen bonds with the imidazole nitrogen and methanol hydroxyl group.
Type of Interactions	Hydrogen bonding, π - π stacking with aromatic residues, hydrophobic interactions.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that would be applied to study **[4-(2-Methylimidazol-1-yl)phenyl]methanol**. By employing DFT calculations, spectroscopic predictions, and molecular docking, a thorough understanding of the molecule's structural, electronic, and potential biological properties can be achieved. The data and protocols presented, based on analogous compounds, serve as a robust framework for guiding future experimental and in-silico research on this and related imidazole derivatives.

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